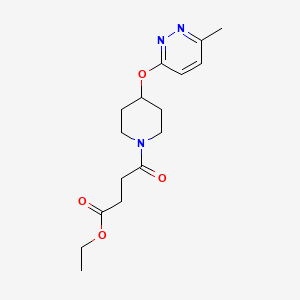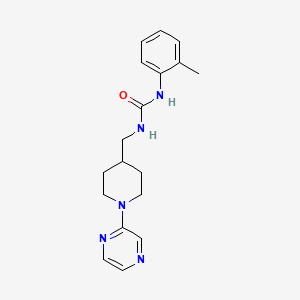
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, commonly known as PZM21, is a small molecule compound that has been extensively studied for its potential use as a painkiller. The compound was first synthesized in 2016 by a team of researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Synthesis of Related Compounds
Research in synthetic chemistry has led to the development of various urea derivatives with potential applications in pharmaceuticals and agrochemicals. For instance, the synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole moieties demonstrates the versatility of urea derivatives in creating compounds with potential biological activity (Nadia A. Abdelriheem, Ali M. M. Mohamed, A. Abdelhamid, 2017). These synthetic pathways offer a route to novel compounds that could serve as leads for drug development.
Applications in Material Science
Urea derivatives are also significant in materials science, particularly in the development of low molecular weight hydrogelators. For example, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with the physical properties of these gels being tunable based on the identity of the anion used. This property is crucial for designing materials with specific rheological characteristics for applications in drug delivery and tissue engineering (G. Lloyd, J. Steed, 2011).
Role in Corrosion Inhibition
Another area of application for urea derivatives is in corrosion inhibition. Mannich bases derived from urea have been shown to act as effective corrosion inhibitors for mild steel in acidic environments. These compounds adsorb onto the metal surface, forming a protective layer that significantly reduces corrosion rates. This application is critical in industries where metal durability is essential, such as in construction and pipeline maintenance (M. Jeeva, G. V. Prabhu, M. Boobalan, C. M. Rajesh, 2015).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14-4-2-3-5-16(14)22-18(24)21-12-15-6-10-23(11-7-15)17-13-19-8-9-20-17/h2-5,8-9,13,15H,6-7,10-12H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMGQDWBVQHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

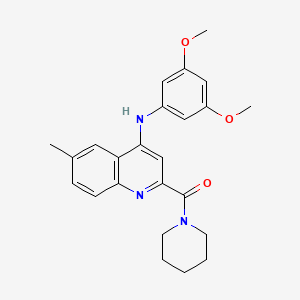

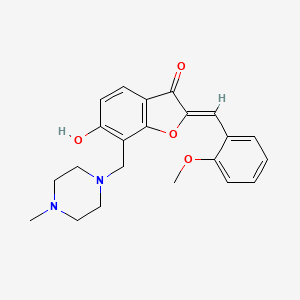
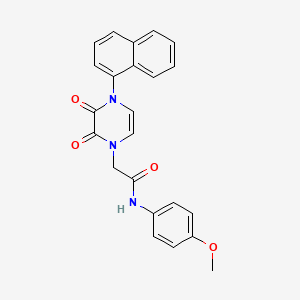
![tert-butyl (2R)-2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}azetidine-1-carboxylate](/img/structure/B2886379.png)
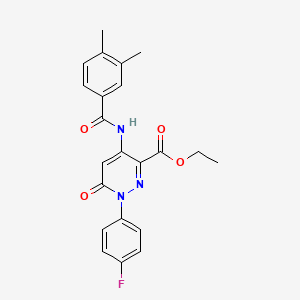
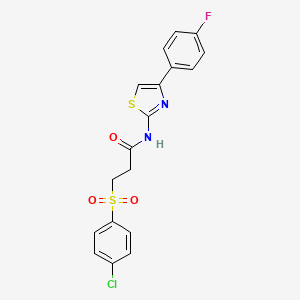
![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)

